molecular formula C39H72N2O13 B601423 Clarithromycin Impurity G (Mixture of Z and E Isomers) CAS No. 107216-09-1

Clarithromycin Impurity G (Mixture of Z and E Isomers)

カタログ番号: B601423
CAS番号: 107216-09-1
分子量: 777.01
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clarithromycin Impurity G (Mixture of Z and E Isomers) is an impurity of Clarithromycin, a widely used antibiotic for treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and Helicobacter pylori infections associated with peptic ulcers. The compound is a mixture of two isomers, Z and E, which differ in the spatial arrangement of their atoms around a double bond.

科学的研究の応用

Clarithromycin Impurity G has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Clarithromycin.

    Biology: The compound is studied for its biological activity and potential effects on bacterial cells.

    Medicine: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the impurity in relation to Clarithromycin.

    Industry: It is used in the pharmaceutical industry for quality control and regulatory compliance.

将来の方向性

The fine-tuned process was successfully upscaled to a multikilogram scale, enabling the large-scale manufacturing of potential APIs derived from this scaffold . This could significantly ease the further development of compounds derived from them, since the orientation of an oxime defines the regioisomer content in the lactam obtained after a Beckmann rearrangement .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Clarithromycin Impurity G involves the synthesis of Clarithromycin, followed by the isolation of the impurity. The synthetic route typically includes the following steps:

    Synthesis of Clarithromycin: This involves the methylation of Erythromycin A to produce Clarithromycin.

    Isolation of Impurity G: The impurity is isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of Clarithromycin Impurity G follows good manufacturing practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis of Clarithromycin, followed by the isolation and purification of the impurity using advanced chromatographic methods.

化学反応の分析

Types of Reactions

Clarithromycin Impurity G undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products.

類似化合物との比較

Similar Compounds

    Clarithromycin Impurity E: Another impurity of Clarithromycin with different structural characteristics.

    Clarithromycin Impurity H: A structurally related compound with distinct chemical properties.

    Clarithromycin N-Oxide: An oxidized form of Clarithromycin with unique chemical behavior.

Uniqueness

Clarithromycin Impurity G is unique due to its mixture of Z and E isomers, which provides distinct chemical and biological properties. This mixture can influence the compound’s reactivity and interaction with biological targets, making it a valuable reference standard in pharmaceutical research and quality control.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin Impurity G (Mixture of Z and E Isomers) involves the use of starting materials that undergo a series of reactions to produce the final product. The pathway involves the use of organic chemistry reactions such as condensation, reduction, and purification techniques.", "Starting Materials": ["4-(Dimethylamino)butanal", "Ethyl 6-chloro-3,4-dihydro-2H-pyran-2-carboxylate", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Ethyl acetate", "Water"], "Reaction": ["Step 1: Condensation of 4-(Dimethylamino)butanal with Ethyl 6-chloro-3,4-dihydro-2H-pyran-2-carboxylate in the presence of Hydrochloric acid to form the intermediate", "Step 2: Reduction of the intermediate using Sodium borohydride to obtain the mixture of Z and E isomers of Clarithromycin Impurity G", "Step 3: Purification of the mixture of isomers using a combination of Sodium hydroxide, Sodium sulfate, Methanol, Ethyl acetate, and Water to obtain the final product"] }

CAS番号

107216-09-1

分子式

C39H72N2O13

分子量

777.01

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。